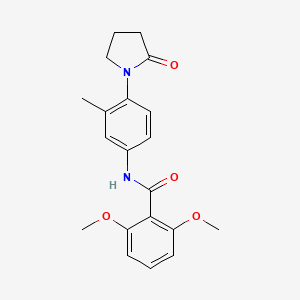

2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

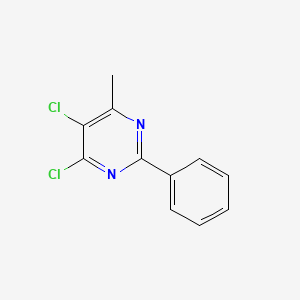

The synthesis of similar compounds often involves the use of organic triazine derivatives like DMTMM for activation of carboxylic acids, particularly for amide synthesis . DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- High-Yield Synthesis for Radiopharmaceuticals : A study by Bobeldijk et al. (1990) discusses a simple and high-yield synthesis method for producing precursors like (S)-BZM, crucial for the preparation of radiopharmaceuticals such as (S)-123I-IBZM, starting from 2,6-dimethoxybenzoic acid. This process is significant for medical imaging and diagnostic applications, indicating the compound's role in developing imaging agents (Bobeldijk et al., 1990).

Pharmacological Applications

Antidopaminergic Properties for Antipsychotic Agents : Research by Högberg et al. (1990) explores the synthesis and antidopaminergic properties of compounds related to 2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, highlighting their potential as potent antipsychotic agents. This study emphasizes the structure-activity relationships, indicating the chemical's utility in designing new medications with reduced side effects (Högberg et al., 1990).

High-affinity Ligands for CNS Dopamine D2 Receptors : Bishop et al. (1991) synthesized a number of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides, evaluating them as dopamine D2 receptor ligands. These compounds, related to 2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, offer insights into the development of drugs targeting central nervous system disorders, including schizophrenia and Parkinson's disease (Bishop et al., 1991).

Material Science Applications

Advanced Material Synthesis : Nimbalkar et al. (2018) discuss the synthesis of novel benzamide derivatives for anti-tubercular applications, showcasing the compound's role in creating new materials with potential biomedical applications. This research not only highlights the compound's relevance in therapeutic contexts but also its contribution to material science, specifically in developing scaffolds with anti-tubercular properties (Nimbalkar et al., 2018).

Optical and Electrochemical Properties : A study by Srivastava et al. (2017) focuses on pyridyl substituted benzamides, demonstrating aggregation-enhanced emission and multi-stimuli-responsive properties. This research underscores the potential use of 2,6-dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide derivatives in the development of novel optical materials, with applications ranging from sensing to information storage (Srivastava et al., 2017).

Wirkmechanismus

Target of Action

It’s worth noting that compounds with an indole nucleus, which is similar to the structure of this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for the development of new therapeutic derivatives .

Mode of Action

Similar compounds with an indole nucleus are known to undergo electrophilic substitution due to excessive π-electrons delocalization . This property allows them to interact readily with their targets, leading to various changes in the biological system .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.

Result of Action

Compounds with an indole nucleus are known to exhibit a broad spectrum of biological activities . This suggests that the compound could potentially have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13-12-14(9-10-15(13)22-11-5-8-18(22)23)21-20(24)19-16(25-2)6-4-7-17(19)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBOWRPUYBWWKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2OC)OC)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylphenyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2425769.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-4-ethylbenzo[d]thiazole](/img/structure/B2425780.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)

![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)